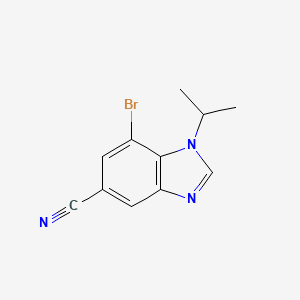

7-Bromo-5-cyano-1-isopropylbenzimidazole

Description

Structural Elucidation of 7-Bromo-5-cyano-1-isopropylbenzimidazole

Molecular Geometry and Crystallographic Analysis

While no single-crystal X-ray diffraction data for this compound are available in the literature, insights can be derived from structurally analogous benzimidazole derivatives. For instance, the crystal structure of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate reveals a planar benzimidazole core with substituents influencing ring conformation. The bromine atom in similar compounds adopts a position perpendicular to the aromatic plane to minimize steric hindrance, while the cyano group participates in weak intermolecular interactions.

The isopropyl group at position 1 likely induces steric effects, as observed in 1-isopropylbenzimidazole derivatives, where the substituent adopts a staggered conformation relative to the heterocyclic ring. Quantum mechanical calculations predict a dihedral angle of ~85° between the benzimidazole plane and the isopropyl group, optimizing van der Waals contacts.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR data for related compounds provide critical insights:

- The isopropyl group exhibits a doublet at δ 1.23–1.39 ppm (6H, CH₃) and a septet at δ 3.79–4.14 ppm (1H, CH).

- Aromatic protons adjacent to the bromine atom resonate downfield at δ 7.64–8.12 ppm , consistent with the deshielding effect of electronegative substituents.

- The cyano group does not directly contribute to ¹H signals but influences neighboring protons, causing upfield shifts due to its electron-withdrawing nature.

¹³C NMR features:

- The cyano carbon appears as a sharp singlet at δ 110–120 ppm .

- The quaternary carbon bonded to bromine resonates at δ 125–135 ppm , while the isopropyl methine carbon appears at δ 25–28 ppm .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

- C≡N stretch : A sharp peak at 2200–2250 cm⁻¹ , characteristic of nitriles.

- C–Br stretch : Medium-intensity band at 550–650 cm⁻¹ .

- C–H bending (isopropyl): Peaks at 1380–1460 cm⁻¹ .

- N–H stretch (benzimidazole): Broad absorption at 3200–3400 cm⁻¹ , though this may be absent if the NH group is substituted.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 264 (M⁺, ⁷⁹Br isotope). Dominant fragmentation pathways include:

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- HOMO-LUMO gap : ~5.2 eV, with the HOMO localized on the benzimidazole π-system and the LUMO on the cyano and bromine substituents.

- Electrostatic potential (ESP) : The bromine atom exhibits a region of high electron density (−0.35 e/ų), while the cyano group shows a polarized charge distribution (+0.28 e/ų at carbon, −0.42 e/ų at nitrogen).

- Dipole moment : Calculated at 4.8 Debye, directed toward the bromine substituent due to its electronegativity.

Properties

IUPAC Name |

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHPLFSRYUUSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole typically involves the bromination of 5-cyano-1-isopropylbenzimidazole. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 7-Bromo-5-cyano-1-isopropylbenzimidazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 7-Bromo-5-cyano-1-isopropylbenzimidazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific biological pathways .

Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific functional groups for enhanced performance .

Mechanism of Action

The mechanism of action of 7-Bromo-5-cyano-1-isopropylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Observations:

Substituent Positioning: The target compound’s bromine at position 7 distinguishes it from the 5-bromo analog in , which may alter electronic distribution and halogen-bonding interactions. The cyano group at position 5 contrasts with the ester group in ’s compound , suggesting differences in polarity and metabolic pathways (e.g., ester hydrolysis vs. cyano stability).

Steric and Electronic Effects: The isopropyl group at position 1 introduces steric hindrance absent in the 1H (unsubstituted) and 1-carbamoyl methyl derivatives. This could reduce binding affinity to compact active sites but enhance lipophilicity.

Physical and Reactivity Profiles: ’s compound is reported as a stable white solid , whereas data for the target compound’s crystallinity or solubility are lacking. The ester group in ’s compound is prone to hydrolysis, whereas the cyano group in the target compound may resist enzymatic degradation, favoring prolonged activity.

Biological Activity

7-Bromo-5-cyano-1-isopropylbenzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological effects.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signal transduction pathways that are critical for neuronal function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Preliminary studies suggest that this compound may offer protective effects against neuronal damage. For instance, it has been shown to protect PC12 cells from corticosterone-induced damage, indicating potential neuroprotective properties.

Antidepressant Potential

In vivo studies have demonstrated that compounds structurally related to this compound can reduce immobility in the forced swim test (FST), suggesting antidepressant effects. The underlying mechanism appears to involve modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotective Effects | Protects against corticosterone-induced damage in PC12 cells. |

| Antidepressant Potential | Reduces immobility in FST; modulates BDNF and NGF levels. |

Case Study: Neuroprotective Activity in PC12 Cells

A study assessing the neuroprotective effects of related compounds found that several derivatives exhibited significant protective effects against corticosterone-induced lesions in PC12 cells. For example, a derivative similar to this compound showed a protection rate of 25.4% at a concentration of 1.25 μM, indicating that structural analogs may possess comparable neuroprotective properties.

Comparative Analysis with Similar Compounds

This compound is often compared with its positional isomers and other benzimidazole derivatives. Each variant exhibits distinct chemical reactivity and biological activity due to differences in their structural configurations.

| Compound | Biological Activity |

|---|---|

| N-methyl-1-(3-pyridinyl)ethanamine oxalate | Antidepressant properties; receptor modulation |

| N-methyl-1-(4-pyridinyl)ethanamine oxalate | Neuroprotective effects; enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-cyano-1-isopropylbenzimidazole?

A multi-step synthesis approach is recommended. Begin with the bromination of a pre-functionalized benzimidazole core under controlled conditions (e.g., using N-bromosuccinimide in DMF at 60°C). Introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. The isopropyl group can be incorporated via alkylation using isopropyl bromide in the presence of a base like K₂CO₃. Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C for 10–30 minutes) may improve yield and reduce side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C-NMR : Confirm substituent positions and regioselectivity. For example, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.5 ppm), while aromatic protons near bromine exhibit deshielding .

- IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 304.03) .

Q. How to evaluate the compound’s solubility and stability for biological assays?

Use a tiered approach:

Solubility Screening : Test in DMSO, PBS, and cell culture media (e.g., DMEM with 10% FBS) using UV-Vis spectroscopy (λmax ~270 nm).

Stability Studies : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary anticancer activity screening?

Q. How to design SAR studies for benzimidazole derivatives?

- Core Modifications : Compare substituent effects (e.g., bromine for electron withdrawal, cyano for polarity).

- Bioisosteric Replacements : Replace isopropyl with tert-butyl or cyclopropyl groups to assess steric effects.

- Activity Cliffs : Use 2D-QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like the NIH Assay Guidance Manual . Validate results across ≥3 independent replicates and cross-reference with structural analogs (e.g., 5-bromo-3-methyl derivatives) to identify outlier mechanisms .

Q. What computational strategies predict binding modes to therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with α-amylase or bacterial peptide deformylase (PDF). The bromine atom may occupy hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How to investigate the ESIPT mechanism for fluorescence applications?

- Spectral Analysis : Measure excitation/emission spectra in solvents of varying polarity. A large Stokes shift (>100 nm) suggests excited-state intramolecular proton transfer (ESIPT).

- DFT Calculations : Optimize ground/excited-state geometries at the B3LYP/6-311+G(d,p) level to map proton transfer pathways .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

Q. How to optimize formulation for in vivo studies?

- Lipid Nanoparticles (LNPs) : Encapsulate the compound using microfluidics (lipid:compound ratio 10:1). Characterize size (Zetasizer, ~100 nm) and entrapment efficiency (>80%) .

- Pharmacokinetics : Conduct IV/PO dosing in rodents; quantify plasma levels via LC-MS/MS. Adjust dosing based on t₁/₂ and AUC₀–24 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.